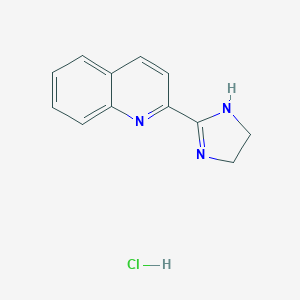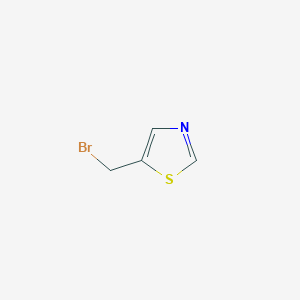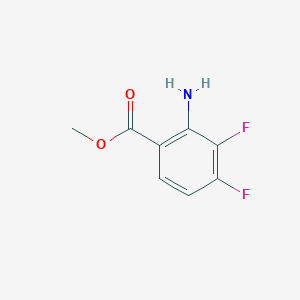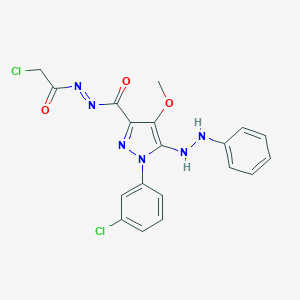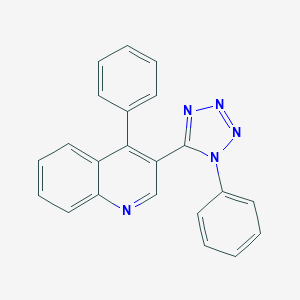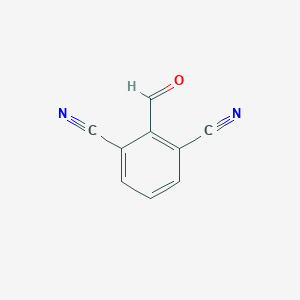
2,6-二氰基苯甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dicyanobenzaldehyde is an organic compound with the molecular formula C9H4N2O. It is characterized by the presence of two cyano groups (-CN) and an aldehyde group (-CHO) attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
科学研究应用
2,6-Dicyanobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
准备方法
Synthetic Routes and Reaction Conditions: 2,6-Dicyanobenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2,6-dibromobenzaldehyde with sodium cyanide in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: In an industrial setting, the production of 2,6-dicyanobenzaldehyde may involve the catalytic conversion of 2,6-dibromobenzaldehyde using a continuous flow reactor. This method ensures higher yields and better control over reaction parameters, making it suitable for large-scale production.
化学反应分析
Types of Reactions: 2,6-Dicyanobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form 2,6-dicyanobenzoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol, 2,6-dicyanobenzyl alcohol, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The cyano groups can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium under acidic conditions.
Reduction: NaBH4 in methanol or ethanol, or LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: 2,6-Dicyanobenzoic acid.
Reduction: 2,6-Dicyanobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile.
作用机制
The mechanism by which 2,6-dicyanobenzaldehyde exerts its effects depends on the specific reaction or application. For instance, in biological systems, it may interact with cellular components through its aldehyde and cyano groups, leading to various biochemical responses. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
2,4-Dicyanobenzaldehyde: Similar structure but with cyano groups at different positions.
2,6-Dichlorobenzaldehyde: Contains chlorine atoms instead of cyano groups.
2,6-Difluorobenzaldehyde: Contains fluorine atoms instead of cyano groups.
Uniqueness: 2,6-Dicyanobenzaldehyde is unique due to the presence of both cyano and aldehyde groups on the same benzene ring, which imparts distinct reactivity and potential for diverse chemical transformations. Its ability to undergo multiple types of reactions makes it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
2-formylbenzene-1,3-dicarbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4N2O/c10-4-7-2-1-3-8(5-11)9(7)6-12/h1-3,6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKUDVMGMZDHMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C#N)C=O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


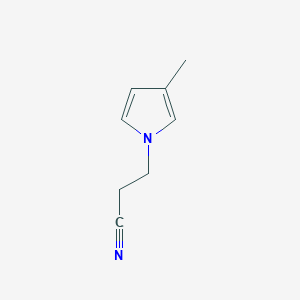
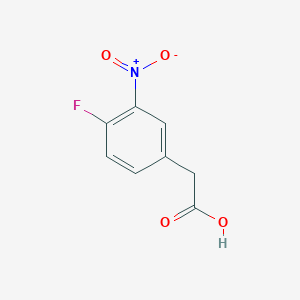

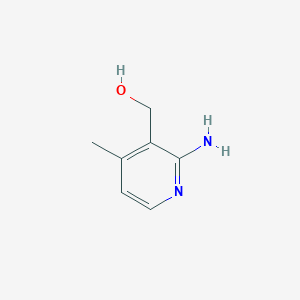
![2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B67068.png)
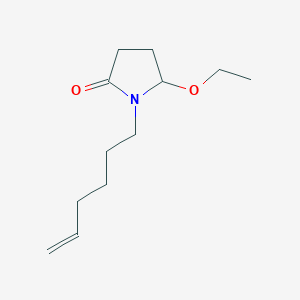
![2-[(Z)-2-Chloroethenyl]pyridine](/img/structure/B67077.png)
